molecular formula C9H11F2NO2S B15300971 2,4-difluoro-N-propylbenzenesulfonamide

2,4-difluoro-N-propylbenzenesulfonamide

Cat. No.: B15300971
M. Wt: 235.25 g/mol
InChI Key: IEZSEXDEVHSBGH-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11F2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-propylbenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Sulfonyl derivatives with higher oxidation states.

    Reduction: Reduced forms of the sulfonamide group.

Scientific Research Applications

2,4-Difluoro-N-propylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-propylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-N-propylbenzenesulfonamide is unique due to the presence of both fluorine atoms and a propyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the propyl group increases its hydrophobicity, potentially improving its interaction with biological targets .

Properties

Molecular Formula

C9H11F2NO2S

Molecular Weight

235.25 g/mol

IUPAC Name

2,4-difluoro-N-propylbenzenesulfonamide

InChI

InChI=1S/C9H11F2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3

InChI Key

IEZSEXDEVHSBGH-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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